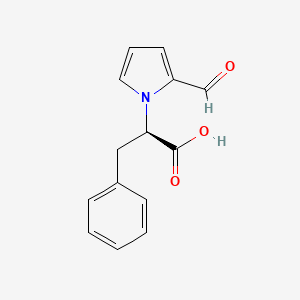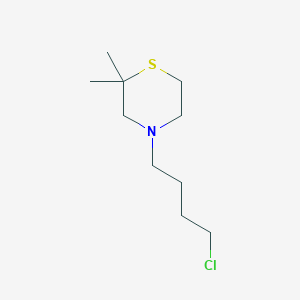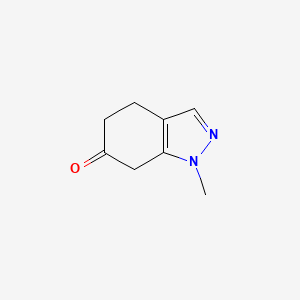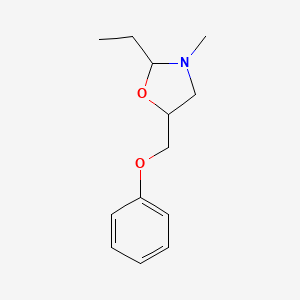![molecular formula C6H6N4O B12854123 Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
Oxazolo[5,4-d]pyrimidine-5-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo[5,4-d]pyrimidine-5-methanamine is a heterocyclic compound that features both oxazole and pyrimidine rings fused together.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidine-5-methanamine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo[5,4-d]pyrimidine-5-methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, polyphosphoric acid, and sodium ethoxide . Reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides can yield 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
Oxazolo[5,4-d]pyrimidine-5-methanamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxazolo[5,4-d]pyrimidine-5-methanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis . Molecular docking studies have demonstrated its binding mode to the VEGFR-2 active site, highlighting its potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[4,5-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidine: A related compound with a fused pyridine and pyrimidine ring system.
Uniqueness
Oxazolo[5,4-d]pyrimidine-5-methanamine is unique due to its specific structural configuration, which allows it to interact with a diverse range of molecular targets. Its potential as a kinase inhibitor and its activity against VEGFR-2 distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
[1,3]oxazolo[5,4-d]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C6H6N4O/c7-1-5-8-2-4-6(10-5)11-3-9-4/h2-3H,1,7H2 |
InChI-Schlüssel |
GRJPQYHTVHZOMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)CN)OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)


![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)


![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)





